molecular formula C12H12ClNO3 B1352184 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-79-3

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1352184
CAS RN: 63674-79-3
M. Wt: 253.68 g/mol
InChI Key: JXCVTVMOXHTEHB-UHFFFAOYSA-N
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Description

“4-Chloro-2-methylbenzoic acid” can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . It can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .


Synthesis Analysis

The synthesis of “4-Chloro-2-methylbenzoic acid” involves a multi-step reaction process . In a study, ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methylbenzoic acid” includes a chlorine atom and a methyl group attached to a benzene ring .


Chemical Reactions Analysis

The Gram-negative strain S1, isolated from activated sludge, metabolized 4-chloro-2-methylphenol by an inducible pathway via a modified ortho-cleavage route .

Scientific Research Applications

Synthesis and Antioxidant Activity

The chemical derivatives of pyrrolidine carboxylic acids have been extensively studied for their antioxidant properties. For instance, derivatives containing various substituents such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups have demonstrated potent antioxidant activities, some showing higher activity than well-known antioxidants like ascorbic acid. This suggests the potential of these compounds in the development of new antioxidant agents (Tumosienė et al., 2019).

Anticancer and Antimicrobial Activity

5-Oxopyrrolidine derivatives have been synthesized and evaluated for their biological activities, revealing significant anticancer and antimicrobial effects. Some compounds demonstrated potent activity against A549 cells, and one specific derivative showed promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, highlighting their potential as scaffolds for developing new anticancer and antimicrobial compounds (Kairytė et al., 2022).

Potential Nootropic Agents

The exploration of pyrrolidine derivatives has extended into the realm of cognitive enhancement, where certain 1,4-disubstituted 2-oxopyrrolidines have been tested for nootropic activity. These studies indicate the versatility of pyrrolidine derivatives in various medicinal chemistry applications, including the potential for creating new cognitive enhancers (Valenta et al., 1994).

Mechanism of Action

The (4-chloro-2-methylphenoxy) acetic acid (MCPA) herbicide belongs to the group of synthetic auxins, also known as growth regulators, due to its mechanism of action .

Safety and Hazards

The safety and hazards of “4-Chloro-2-methylbenzoic acid” include acute toxicity and eye damage .

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCVTVMOXHTEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

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